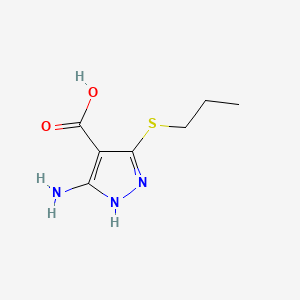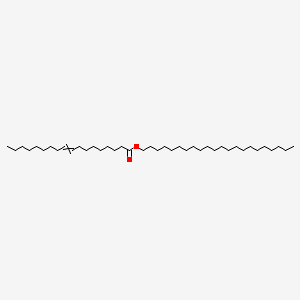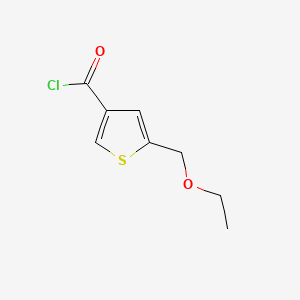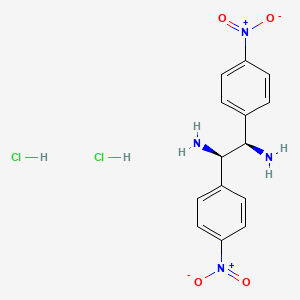
(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride” is a chiral nitrogen ligand used for enantioselective synthesis . It has the molecular formula C14H14N4O4.2ClH .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:NC@H[O-])C=C1)C@@H[O-])C=C2)N.Cl.Cl . This indicates that the molecule contains two nitrophenyl groups attached to a central ethane-1,2-diamine moiety, with two chloride ions for charge balance . Physical And Chemical Properties Analysis
The molecular weight of “(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride” is 375.21 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Coordination Chemistry and Spectroscopy
Tricarbonylrhenium(I) Bromide Complexes : This study synthesized and characterized rhenium(I) complexes using ligands closely related to the specified compound. The complexes were studied for their electrochemical and spectroscopic properties, highlighting their potential application in materials science and catalysis (Dehghanpour et al., 2010).
Copper(I) Complexes : Similar compounds were used to synthesize and characterize copper(I) complexes, indicating their potential in developing new materials with unique electrochemical properties (Dehghanpour et al., 2009).
Structural Analysis
Crystal Structure and Theoretical Calculations : The crystal structure of a closely related compound was analyzed, providing insights into the molecular arrangement and electronic structure, which is crucial for designing molecules with desired physical or chemical properties (Aydın & Arslan, 2021).
X-Ray Structure Analysis : X-ray diffraction techniques were used to analyze the structure of a compound with a similar backbone, underscoring the importance of structural analysis in understanding the properties of new materials (Guillaume et al., 2017).
Advanced Materials Development
Polyaddition Behavior : The reactivity of bis(cyclic carbonate)s with diamines, including those similar to the specified compound, was studied, highlighting their application in the development of polymers with potential biomedical applications (Tomita et al., 2001).
Antifungal Applications : Novel compounds derived from similar diamines showed promising antifungal activity, indicating their potential use in developing new antifungal agents (Toumi et al., 2013).
Polyimide Synthesis : Research into novel polyimides derived from fluorinated diamines similar to the specified compound suggests their use in creating materials with exceptional thermal and mechanical properties, suitable for aerospace and electronics (Yin et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
(1R,2R)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4.2ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;;/h1-8,13-14H,15-16H2;2*1H/t13-,14-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYGNJVCKPVGM-KFWOVWKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726741 |
Source


|
| Record name | (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride | |
CAS RN |
117903-79-4 |
Source


|
| Record name | (1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


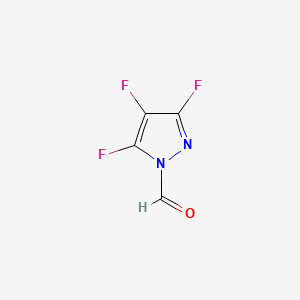
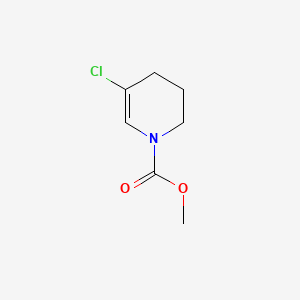

![(2S)-2-[[(3S,6S,12S,18R,23R,26S)-18-[(2-Aminoacetyl)amino]-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-19,19-dimethyl-2,5,8,11,14,17,25-heptaoxo-20,21-dithia-1,4,7,10,13,16,24-heptazabicyclo[24.3.0]nonacosane-23-carbonyl]amino]propanoic acid](/img/structure/B568113.png)


